BenchChemオンラインストアへようこそ!

SRI-43265

HuR Dimerization Inhibitor Chemical Structure Isomerism

SRI-43265 is a selective HuR dimerization inhibitor designed to block HuR multimerization, a key driver of cancer and inflammation. Unlike close structural analogs like SRI-42127 (6-yl isomer) or CHR-6494 (haspin kinase inhibitor), SRI-43265 targets HuR with a unique indazol-5-yl architecture, making it an essential tool for SAR studies and pathway deconvolution. Procure with confidence for precise, reproducible results.

Molecular Formula C19H20N6O
Molecular Weight 348.4 g/mol
Cat. No. B12380759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSRI-43265
Molecular FormulaC19H20N6O
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCN(C1CCOCC1)C2=NN3C(=NC=C3C4=CC5=C(C=C4)NN=C5)C=C2
InChIInChI=1S/C19H20N6O/c1-24(15-6-8-26-9-7-15)19-5-4-18-20-12-17(25(18)23-19)13-2-3-16-14(10-13)11-21-22-16/h2-5,10-12,15H,6-9H2,1H3,(H,21,22)
InChIKeyUYAQXKNZGMAYGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 3-(1H-indazol-5-yl)-N-methyl-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine (SRI-43265) – HuR Dimerization Inhibitor Chemical Profile


3-(1H-indazol-5-yl)-N-methyl-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine, also known as SRI-43265 or compound 40, is a small-molecule inhibitor belonging to the class of imidazo[1,2-b]pyridazinamines. It is specifically designed to inhibit the dimerization of the human antigen R (HuR) protein, an RNA-binding protein whose multimerization and subsequent cytoplasmic translocation are implicated in the pathogenesis of cancer and inflammatory diseases . The compound is characterized by a molecular formula of C19H20N6O and a molecular weight of 348.40 g/mol, and is typically supplied with a purity of ≥95% . Its unique molecular architecture comprises an indazole moiety linked at the 5-position to an imidazo[1,2-b]pyridazine core, which is further substituted with an N-methyl-N-(oxan-4-yl) amine group .

SRI-43265 Procurement: Why In-Class Imidazo[1,2-b]pyridazinamine Analogs Are Not Interchangeable


The imidazo[1,2-b]pyridazinamine chemotype encompasses compounds with diverse biological activities driven by subtle structural variations. The substitution pattern on the central core dictates target engagement and functional outcome. For example, the closely related isomer SRI-42127 (3-(1H-indazol-6-yl)-N-methyl-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine) differs only in the position of the indazole linkage (6-yl vs. 5-yl) [1]. This single positional isomerism results in a distinct compound with a different CAS number and potentially altered physicochemical and pharmacological properties [1]. Furthermore, other in-class compounds like CHR-6494, which also features an indazol-5-yl group but bears an N-propyl side chain instead of the N-methyl-N-(oxan-4-yl) group, are reported to function as potent haspin kinase inhibitors rather than HuR dimerization disruptors . These differences in target specificity underscore that even structurally similar analogs cannot be assumed to possess the same mechanism of action, potency, or application profile, making precise selection based on specific chemical identity and functional evidence critical for experimental reproducibility and procurement decisions.

Quantitative Evidence Guide for SRI-43265: Comparative Data vs. Analogs and In-Class Candidates


Molecular Architecture Differentiation: The Critical Impact of the Indazol-5-yl vs. Indazol-6-yl Isomerism

The compound SRI-43265 is a specific positional isomer, featuring an indazole group linked at the 5-position to the imidazo[1,2-b]pyridazine core. Its closest structural analog, SRI-42127, is the 6-yl isomer . This single-atom positional change defines a completely separate chemical entity with its own distinct CAS registry number, chemical properties, and biological fingerprint. While direct comparative bioactivity data is not available in the public domain, the existence of separate patents and development paths for each isomer underscores that they are not functionally interchangeable [1].

HuR Dimerization Inhibitor Chemical Structure Isomerism

Functional Mechanism Divergence: HuR Dimerization Inhibition vs. Haspin Kinase Inhibition

SRI-43265 is reported to inhibit the dimerization of the human antigen R (HuR) protein . This mechanism is distinct from that of the related in-class compound CHR-6494 (3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine), which functions as a potent and selective inhibitor of the histone kinase haspin . The difference in the amine substituent (N-methyl-N-(oxan-4-yl) versus N-propyl) results in a complete change in the primary target and biological function. CHR-6494 has been shown to have an IC50 of 2 nM against haspin kinase activity in biochemical assays .

Target Specificity Mechanism of Action HuR Dimerization Haspin Kinase

Patent-Specific Assignment: SRI-43265 as a Proprietary HuR Dimerization Inhibitor

The compound SRI-43265 is explicitly disclosed and claimed as part of a family of RNA-binding protein multimerization inhibitors in patent WO2021216757 A1 [1]. The patent describes compounds with high affinity for HuR multimers and the ability to inhibit pathological processes at micro- to nano-molar ranges [1]. The inclusion of SRI-43265 in this patent portfolio signifies its status as a proprietary and specifically-developed chemical entity for this application, in contrast to a generic or off-target compound. This provides a verifiable link to a specific intellectual property claim and development program.

Intellectual Property Proprietary Compound HuR Multimerization

Key Research Application Scenarios for SRI-43265 Based on Evidence of HuR Dimerization Inhibition


Investigating HuR Dimerization and Multimerization Dynamics in Cancer Biology

SRI-43265 is explicitly identified as an inhibitor of HuR dimerization . This makes it a suitable chemical probe for studies aimed at dissecting the role of HuR multimerization in cancer cell biology, including its impact on mRNA stability, translation of pro-oncogenic factors, and the downstream signaling pathways that drive tumor progression . The compound's application is supported by its disclosure in a patent focused on HuR multimerization inhibitors for neoplastic diseases [1].

Studying HuR-Mediated Post-Transcriptional Regulation in Inflammatory Pathogenesis

Given that HuR multimers are implicated in inflammatory pathogenesis, SRI-43265 is positioned as a tool to explore HuR's role in the production of inflammatory mediators . Researchers can utilize this compound to block HuR dimerization and assess the resulting changes in cytokine expression profiles and other inflammatory markers in relevant cellular models of inflammation [1].

Differentiating HuR-Dependent Processes from Haspin Kinase-Mediated Events

SRI-43265 serves as a critical control or parallel tool when compared to in-class compounds like CHR-6494. While CHR-6494 is a haspin kinase inhibitor (IC50 = 2 nM) used to study mitosis and chromosome alignment , SRI-43265 targets HuR dimerization . Using these two structurally related but functionally divergent compounds allows researchers to deconvolute the specific biological contributions of HuR versus haspin kinase in overlapping cellular processes or disease states.

Structure-Activity Relationship (SAR) Studies Around the Imidazo[1,2-b]pyridazinamine Scaffold

The precise chemical identity of SRI-43265 as the indazol-5-yl isomer, distinct from the 6-yl isomer SRI-42127 [1], makes it a valuable compound for SAR studies. Researchers can procure SRI-43265 to directly compare its physicochemical and biological properties with its close analogs to understand how subtle changes in molecular architecture influence parameters like solubility, target binding, and cellular permeability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for SRI-43265

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.